molecular formula C7H13N B8781420 Methyl(prop-2-yn-1-yl)(propan-2-yl)amine

Methyl(prop-2-yn-1-yl)(propan-2-yl)amine

Cat. No.: B8781420
M. Wt: 111.18 g/mol
InChI Key: MWMYHRMOZSWZLB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl(prop-2-yn-1-yl)(propan-2-yl)amine (IUPAC name) is a secondary amine featuring a methyl group, a propargyl (prop-2-yn-1-yl) group, and an isopropyl (propan-2-yl) group attached to a central nitrogen atom. Its molecular formula is C₇H₁₁N, with a molecular weight of 109.17 g/mol.

Applications
The compound is primarily utilized in medicinal chemistry as a building block for synthesizing multitarget inhibitors. For instance, it has been employed in the design of quinazoline derivatives targeting cholinesterase (ChE) and N-methyl-D-aspartate receptor (NMDAR) activities . Its structural analogs, such as Selegiline (a propargylamine-based MAO inhibitor), underscore its relevance in neurodegenerative disease therapeutics .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpropan-2-amine

InChI

InChI=1S/C7H13N/c1-5-6-8(4)7(2)3/h1,7H,6H2,2-4H3

InChI Key

MWMYHRMOZSWZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(prop-2-yn-1-yl)(propan-2-yl)amine typically involves the alkylation of secondary amines with propargyl halides. One common method is the reaction of isopropylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, yielding the desired tertiary amine.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed, facilitating the alkylation reaction under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl(prop-2-yn-1-yl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Methyl(prop-2-yn-1-yl)(propan-2-yl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism by which Methyl(prop-2-yn-1-yl)(propan-2-yl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with receptor proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl(prop-2-yn-1-yl)(propan-2-yl)amine with structurally related secondary amines, emphasizing substituent effects on biological activity, synthetic utility, and physicochemical properties.

Compound Name (IUPAC) Molecular Formula Key Substituents Biological Targets Key Properties/Activities Reference
This compound C₇H₁₁N Methyl, propargyl, isopropyl ChE, NMDAR (indirectly via derivatives) Intermediate for drug synthesis; moderate lipophilicity
Selegiline (Methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine) C₁₃H₁₈ClN Phenyl, propargyl, methyl MAO-A/B, PARK2 MAO-B inhibition (IC₅₀ ~10⁻⁹ M); anti-Parkinsonian activity
N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine C₂₂H₂₃N₂O Indolyl, benzyloxy, propargyl, methyl AChE, BuChE, MAO-A/B Dual AChE/MAO-B inhibition (IC₅₀: 0.35 μM AChE, 43 nM MAO-B)
n-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine C₁₁H₁₅NO₂ Spirocyclic dioxolane, propargyl N/A (synthetic intermediate) Enhanced solubility due to spirocyclic structure
Di(prop-2-yn-1-yl)carbamate derivatives Varies Dual propargyl groups ChE (pseudo-irreversible inhibition) Increased cross-linking potential; covalent enzyme inhibition

Key Comparisons:

Substituent Effects on Biological Activity

  • The propargyl group is a critical pharmacophore in MAO inhibitors like Selegiline, enabling covalent interaction with flavin adenine dinucleotide (FAD) in MAO-B . In contrast, this compound lacks the phenyl group of Selegiline, reducing MAO affinity but retaining utility as a synthetic precursor for ChE/NMDAR-targeted compounds .
  • Aromatic vs. Aliphatic Substituents : Hybrid compounds (e.g., the indolyl-propargylamine in ) demonstrate that aromatic moieties (e.g., benzyloxy-indole) enhance dual AChE/MAO-B inhibition, whereas aliphatic groups (e.g., isopropyl) prioritize lipophilicity and metabolic stability.

Synthetic Utility

  • This compound is synthesized via nucleophilic substitution or reductive amination, as seen in quinazoline derivative synthesis (acetonitrile, DIPEA, 130°C) .
  • Di(prop-2-yn-1-yl)carbamates (e.g., compound 19 in ) require CDI-mediated coupling, highlighting the propargyl group's versatility in forming carbamate linkages.

Solubility: Spirocyclic amines (e.g., n-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine) exhibit improved aqueous solubility due to their oxygen-rich structure, contrasting with the more hydrophobic isopropyl-propargylamine .

Catalytic and Click Chemistry Applications Propargylamines participate in cyclization reactions (e.g., Ag-catalyzed synthesis of imidazopyridines ). This compound’s terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature exploited in polymer and nanogel synthesis .

Research Findings and Implications

  • Multitarget Therapeutics: Hybrid molecules combining propargylamine with aromatic systems (e.g., ) show promise for Alzheimer’s disease, achieving nanomolar MAO-B inhibition and moderate AChE activity.
  • Structural Optimization : Replacing the isopropyl group in this compound with bulkier substituents (e.g., adamantyl ) could enhance target selectivity and metabolic stability.
  • Synthetic Challenges : Steric hindrance from the isopropyl group may limit reactivity in certain coupling reactions, necessitating optimized conditions (e.g., high-temperature acetonitrile ).

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